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Compound of Interest

Compound Name: 4-(Piperidin-4-ylmethyl)morpholine

Cat. No.: B1281445 Get Quote

In the landscape of modern drug discovery, small molecules remain a cornerstone of

therapeutic innovation.[1] Heterocyclic compounds, such as 4-(Piperidin-4-
ylmethyl)morpholine, are particularly prevalent scaffolds due to their ability to present diverse

pharmacophoric features in three-dimensional space. The molecule in question, with a

molecular formula of C₁₀H₂₀N₂O and a monoisotopic mass of 184.15756 Da, incorporates both

a piperidine and a morpholine ring, linked by a methylene bridge—features common in

centrally active agents.[2]

The unambiguous structural confirmation of such molecules is not merely an academic

exercise; it is a fundamental prerequisite for advancing any compound through the

development pipeline.[3] An erroneous structural assignment can lead to the misinterpretation

of structure-activity relationships (SAR), wasted resources, and, most critically, unforeseen

safety and toxicity issues.[4] This guide provides a comprehensive, field-proven strategy for the

definitive structural elucidation of 4-(Piperidin-4-ylmethyl)morpholine, leveraging a suite of

modern analytical techniques. Our approach is designed as a self-validating system, where

orthogonal methods provide complementary data that must converge on a single, unequivocal

structural hypothesis.

An Integrated Workflow for Structural Elucidation
A robust structural confirmation strategy does not rely on a single technique but rather on the

synergistic integration of multiple analytical methods. Each experiment provides a unique piece

of the puzzle, and their collective data builds an unshakeable foundation for the final structure.
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The logical flow begins with confirming the elemental composition and fundamental molecular

properties, proceeds to identify key functional groups, and culminates in the detailed mapping

of the atomic connectivity through advanced NMR techniques.[5]
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Caption: Integrated workflow for structural elucidation.
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Part 1: Foundational Analysis - Molecular Formula
and Degrees of Unsaturation
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: Before any structural fragments can be pieced together, the elemental

composition must be known with certainty. Low-resolution mass spectrometry can be

ambiguous, but HRMS provides mass accuracy to within a few parts per million (ppm),

enabling the confident determination of a unique molecular formula.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10 µg/mL) in a suitable

solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation

([M+H]⁺).

Instrument Calibration: Calibrate the mass spectrometer using a known standard

immediately prior to analysis to ensure high mass accuracy.

Data Acquisition: Infuse the sample into the ESI source. Acquire data in positive ion mode

over a mass range of m/z 50-500.

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Compare the measured

accurate mass to the theoretical mass for the proposed formula, C₁₀H₂₁N₂O⁺. The mass

error should be < 5 ppm.

Expected Result: The theoretical exact mass of the [M+H]⁺ ion of 4-(Piperidin-4-
ylmethyl)morpholine (C₁₀H₂₀N₂O) is 185.16484 Da. A measured mass within this narrow error

margin confirms the elemental composition.

Degrees of Unsaturation (DoU)
Expertise & Causality: The confirmed molecular formula allows for the calculation of the

Degrees of Unsaturation, which provides immediate insight into the number of rings and/or

multiple bonds in the molecule. This is a critical first step in constraining the possible structures.

The formula for DoU is: DoU = C - H/2 - X/2 + N/2 + 1
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For C₁₀H₂₀N₂O: DoU = 10 - (20/2) + (2/2) + 1 = 10 - 10 + 1 + 1 = 2

A DoU of 2 is consistent with the proposed structure containing two saturated rings (the

piperidine and morpholine rings) and no double bonds.

Part 2: Functional Group Identification via FT-IR
Spectroscopy
Expertise & Causality: Infrared spectroscopy is a rapid and powerful technique for identifying

the functional groups present in a molecule. For structural confirmation, it is equally valuable for

highlighting the absence of certain groups. This allows for the immediate exclusion of

alternative isomeric structures.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR

crystal.

Background Scan: Perform a background scan of the empty ATR crystal to subtract

atmospheric H₂O and CO₂ signals.

Sample Scan: Acquire the sample spectrum, typically over a range of 4000–600 cm⁻¹.

Data Analysis: Identify characteristic absorption bands and compare them to known

frequencies.

Expected Data: The FT-IR spectrum serves as a fingerprint, and for the proposed structure, we

anticipate the following key features:
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Wavenumber (cm⁻¹) Vibration Type
Implication for Structure
Confirmation

~3300-3400 N-H Stretch (Piperidine)
Confirms the presence of the

secondary amine.

2850-3000 C-H Stretch (sp³ CH₂)
Confirms the aliphatic nature of

the scaffold.

~1115 C-O-C Stretch (Ether)
Strong, characteristic band

confirming the morpholine ring.

Absence ~1650 (C=C), ~1715 (C=O)
Rules out unsaturated or

carbonyl-containing isomers.

Absence ~3500 (broad, O-H)
Rules out hydroxyl-containing

isomers.

Part 3: Mapping the Carbon-Proton Framework with
NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the

detailed structure of organic molecules in solution.[6] A combination of 1D and 2D experiments

allows for the complete assignment of all proton and carbon signals and establishes their

connectivity.[7]

For clarity, the following standard numbering will be used for discussion:

(Self-generated image for illustrative purposes)

Protocol: General NMR Sample Preparation and Acquisition

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆).

Acquisition: Record ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a spectrometer

operating at ≥400 MHz for ¹H.
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1D NMR: ¹H and ¹³C Spectra
Expertise & Causality: The ¹H NMR spectrum provides information on the number of distinct

proton environments and their neighboring protons (via spin-spin coupling). The ¹³C NMR

spectrum reveals the number of unique carbon environments, while a DEPT-135 experiment

differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

Predicted NMR Data: Based on the structure, we can predict the approximate chemical shifts

and multiplicities.

Atom Position
Predicted ¹H
Shift (ppm)

Predicted ¹³C
Shift (ppm)

Multiplicity
(¹H)

DEPT-135

1' ~2.5-3.0 ~54 - CH₂

2', 6' ~3.6-3.8 ~67 t CH₂

3', 5' ~2.4-2.6 ~54 t CH₂

7 ~2.2-2.4 ~62 d CH₂

4 ~1.5-1.8 ~35 m CH

2, 6 (axial) ~2.5-2.7 ~46 t CH₂

2, 6 (eq) ~3.0-3.2 ~46 d CH₂

3, 5 (axial) ~1.2-1.4 ~31 q CH₂

3, 5 (eq) ~1.7-1.9 ~31 d CH₂

NH Variable (broad) - s (broad) -

2D NMR: HSQC - Connecting Protons to Carbons
Expertise & Causality: The Heteronuclear Single Quantum Coherence (HSQC) experiment is

essential for unambiguously correlating each proton signal with its directly attached carbon

atom.[8] This simplifies the complex 1D spectra into a series of C-H fragments, forming the

basic building blocks for structural assembly.
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Data Interpretation: The HSQC spectrum will show a cross-peak for every protonated carbon,

connecting the ¹H chemical shift on the F2 axis to the ¹³C chemical shift on the F1 axis. This

allows for the confident assignment of all CH, CH₂, and CH₃ groups. For example, the proton

signal predicted around 2.2-2.4 ppm will show a correlation to the carbon signal at ~62 ppm,

identifying this pair as the C7-H methylene bridge.

Part 4: Assembling the Molecular Jigsaw - COSY
and HMBC
2D NMR: COSY - Mapping ¹H-¹H Connections
Expertise & Causality: The Correlation Spectroscopy (COSY) experiment identifies protons that

are coupled to each other, typically through two or three bonds (vicinal coupling).[5] This allows

for the tracing of contiguous proton networks, or "spin systems." For this molecule, COSY is

expected to delineate the two separate heterocyclic ring systems.

Data Interpretation:

Piperidine Ring: A clear correlation path will be visible connecting H2↔H3, H3↔H4, and

H4↔H5. This confirms the -CH₂-CH₂-CH-CH₂-CH₂- backbone of the piperidine ring.

Morpholine Ring: A separate spin system will be observed connecting H2'↔H3', confirming

the -CH₂-CH₂- fragment within the morpholine ring. The symmetry of the morpholine ring

means H2'/H6' and H3'/H5' are chemically equivalent.

The Bridge: The protons on the methylene bridge (H7) will show a correlation to the methine

proton of the piperidine ring (H4), linking the bridge to the piperidine scaffold.

2D NMR: HMBC - The Definitive Connection
Expertise & Causality: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is

arguably the most critical for confirming the final structure. It reveals correlations between

protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[9][10] This allows

us to connect the fragments established by COSY and HSQC. The absence of a one-bond

correlation in HMBC is also diagnostic.[8]
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Data Interpretation & The "Smoking Gun" Correlations: The key to confirming the piperidine-

CH₂-morpholine connectivity lies in the correlations from the methylene bridge protons (H7).

C4

C3

C5

H7

 ²JCH

 ³JCH

 ³JCH

C3'/C5'

 ²JCH

Click to download full resolution via product page

Caption: Key HMBC correlations from bridge protons (H7).

H7 → C4, C3, and C5: The protons on the methylene bridge (H7) will show a two-bond

correlation to the piperidine methine carbon (C4) and three-bond correlations to the adjacent

piperidine carbons (C3 and C5). This definitively connects the methylene bridge to the 4-

position of the piperidine ring.

H7 → C3' and C5': These same bridge protons (H7) will show a crucial two-bond correlation

to the carbons adjacent to the nitrogen in the morpholine ring (C3' and C5'). This confirms

that the methylene bridge is attached to the nitrogen of the morpholine ring.

These correlations, which bridge all three key fragments (piperidine, methylene, morpholine),

are unequivocal proof of the overall molecular architecture.
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Conclusion: A Triad of Verifiable Evidence
The structural elucidation of 4-(Piperidin-4-ylmethyl)morpholine, when approached with this

multi-faceted analytical strategy, becomes a self-validating process.

HRMS provides the exact elemental formula.

FT-IR confirms the expected functional groups and the absence of others.

A full suite of 1D and 2D NMR experiments systematically builds the molecular framework,

piece by piece, culminating in key HMBC correlations that link all fragments definitively.

This rigorous, evidence-based approach ensures the highest level of scientific integrity,

providing the trustworthy and authoritative data required to support drug development

professionals in their critical decision-making processes.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1281445?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

